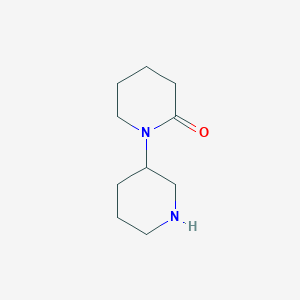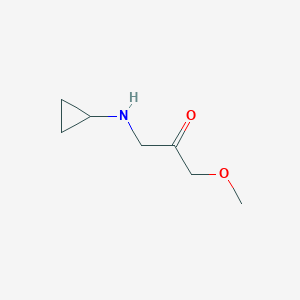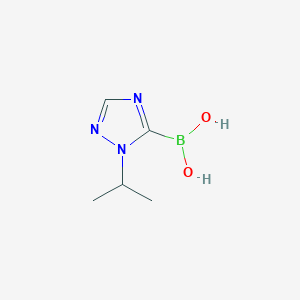
2,5-Dibromobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromobenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C6H3Br2NaO2S and a molecular weight of 321.95 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its two bromine atoms attached to a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,5-dibromobenzene. This process can be achieved through various methods, including the reaction of 2,5-dibromobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions . The resulting sulfinic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and filtration may be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: 2,5-Dibromobenzenesulfonic acid.
Reduction: 2,5-Dibromobenzenesulfinate.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromobenzenesulfinic acid sodium salt has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,5-Dibromobenzenesulfinic acid sodium salt involves its ability to undergo various chemical transformations. The sulfinic acid group can participate in redox reactions, acting as either an oxidizing or reducing agent depending on the reaction conditions . . These properties make it a versatile reagent in organic synthesis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: Similar in structure but lacks the bromine atoms and has a sulfonic acid group instead of a sulfinic acid group.
2,5-Diaminobenzenesulfonic acid: Contains amino groups instead of bromine atoms and has a sulfonic acid group.
Sodium dodecylbenzenesulfonate: A surfactant with a long alkyl chain and a sulfonic acid group.
Uniqueness: 2,5-Dibromobenzenesulfinic acid sodium salt is unique due to the presence of both bromine atoms and a sulfinic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings .
Eigenschaften
Molekularformel |
C6H3Br2NaO2S |
|---|---|
Molekulargewicht |
321.95 g/mol |
IUPAC-Name |
sodium;2,5-dibromobenzenesulfinate |
InChI |
InChI=1S/C6H4Br2O2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ZOPYLLSVVLQNKS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Br)S(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)

![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)
![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)




![1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one](/img/structure/B13162920.png)
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

